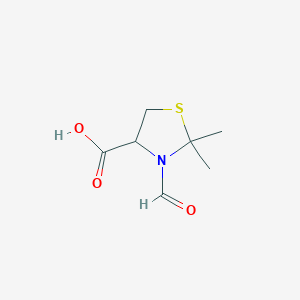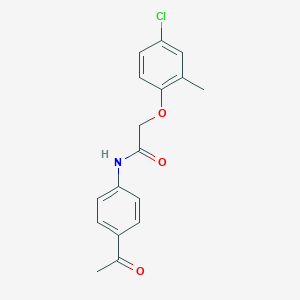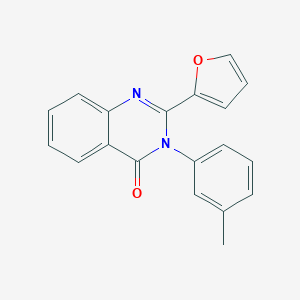
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-, also known as FMQ, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and analgesic effects. In
Mechanism of Action
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- exerts its anticancer effects by targeting various signaling pathways involved in cancer progression. It inhibits the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- induces DNA damage and inhibits topoisomerase II activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and promotes tumor growth. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also has a high purity, which allows for accurate and reproducible experiments. However, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has not been extensively tested in animal models, and its toxicity profile is not well understood.
Future Directions
There are several future directions for 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- research. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neuropathic pain. Additionally, further studies are needed to understand the toxicity profile of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- and its potential for clinical use.
Synthesis Methods
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- can be synthesized using various methods, including the condensation of 2-furanylamine with 3-methylbenzaldehyde, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 98%. Another method involves the reaction of 2-furanylamine with 3-methylbenzoyl chloride in the presence of a base, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 95%.
Scientific Research Applications
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
properties
CAS RN |
62820-53-5 |
|---|---|
Product Name |
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- |
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-6-4-7-14(12-13)21-18(17-10-5-11-23-17)20-16-9-3-2-8-15(16)19(21)22/h2-12H,1H3 |
InChI Key |
LZQFIRGXPQOLCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
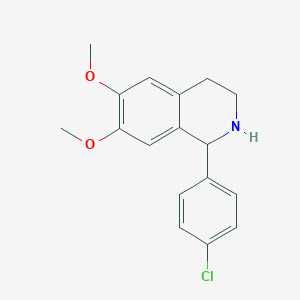
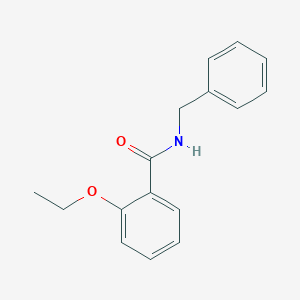

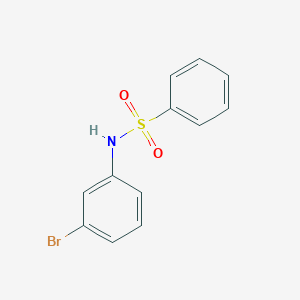
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)

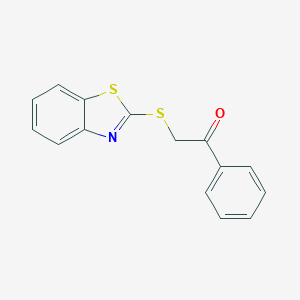
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
